2-[3-(piperidin-1-ylcarbonyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[3-(piperidin-1-ylcarbonyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The structure of this compound includes a hexahydro-1H-isoindole-1,3(2H)-dione core with a phenyl group substituted with a piperidin-1-ylcarbonyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(piperidin-1-ylcarbonyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as toluene and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes. One such method includes the use of a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This method allows for the formation of multiple C–C and C–O bonds in a single step, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(piperidin-1-ylcarbonyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to increase the reaction rate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly substituted isoindole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-[3-(piperidin-1-ylcarbonyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-[3-(piperidin-1-ylcarbonyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The isoindole core can interact with enzymes and receptors, modulating their activity. The piperidin-1-ylcarbonyl moiety may enhance the compound’s binding affinity to these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler isoindole derivative with similar biological activities.
N-Substituted isoindoline-1,3-diones: These compounds have different substituents on the isoindole core, leading to variations in their chemical and biological properties.
Uniqueness
2-[3-(piperidin-1-ylcarbonyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the piperidin-1-ylcarbonyl group enhances its potential for pharmaceutical applications compared to simpler isoindole derivatives.
Properties
IUPAC Name |
2-[3-(piperidine-1-carbonyl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-18(21-11-4-1-5-12-21)14-7-6-8-15(13-14)22-19(24)16-9-2-3-10-17(16)20(22)25/h6-8,13,16-17H,1-5,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNABDKYJQGFSNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=O)C4CCCCC4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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